molecular formula C22H21ClN2OS2 B11581785 6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl 2-methylpiperidine-1-carbodithioate

6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl 2-methylpiperidine-1-carbodithioate

Cat. No.: B11581785
M. Wt: 429.0 g/mol
InChI Key: PPLZYILUNULTLE-UHFFFAOYSA-N
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Description

6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl 2-methylpiperidine-1-carbodithioate is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl 2-methylpiperidine-1-carbodithioate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Piperidine Moiety: The piperidine moiety can be synthesized through a Mannich reaction, involving the reaction of formaldehyde, a secondary amine, and a ketone.

    Coupling of the Quinoline and Piperidine Moieties: The final step involves coupling the quinoline and piperidine moieties through a carbodithioate linkage, which can be achieved using a thiocarbonyl reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl 2-methylpiperidine-1-carbodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The chloro group in the quinoline core can be substituted with other nucleophiles such as amines or thiols, leading to the formation of substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and reflux conditions.

    Substitution: Amines, thiols, polar solvents like dimethylformamide, and mild heating.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl 2-methylpiperidine-1-carbodithioate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the development of specialty chemicals, dyes, and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl 2-methylpiperidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-oxo-4-phenylquinoline: Lacks the piperidine moiety but shares the quinoline core and phenyl group.

    2-Methylpiperidine-1-carbodithioate: Lacks the quinoline core but contains the piperidine moiety and carbodithioate linkage.

    4-Phenylquinoline: Lacks the chloro and piperidine moieties but shares the quinoline core and phenyl group.

Uniqueness

6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl 2-methylpiperidine-1-carbodithioate is unique due to its combination of a quinoline core, phenyl group, and piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H21ClN2OS2

Molecular Weight

429.0 g/mol

IUPAC Name

(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl) 2-methylpiperidine-1-carbodithioate

InChI

InChI=1S/C22H21ClN2OS2/c1-14-7-5-6-12-25(14)22(27)28-20-19(15-8-3-2-4-9-15)17-13-16(23)10-11-18(17)24-21(20)26/h2-4,8-11,13-14H,5-7,12H2,1H3,(H,24,26)

InChI Key

PPLZYILUNULTLE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=S)SC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4

Origin of Product

United States

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